4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
The synthesis of naphthalene derivatives is discussed in the provided papers. For instance, the synthesis of 2,3,6,7-tetrakis(dimethylamino)naphthalene involves the preparation and structural determination of the compound, which is likely to involve steps such as arylations under Suzuki reaction conditions, as seen in the synthesis of 4-aryl- and 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes . Although the exact synthesis of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane is not described, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by X-ray analysis, which reveals the geometry and conformational stability of these compounds . The papers describe the existence of different conformers and the impact of substituents on the molecular structure, such as steric repulsions and the "clothespin effect" upon protonation . These insights into the molecular structure of naphthalene derivatives can be extrapolated to understand the potential structural characteristics of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane.
Chemical Reactions Analysis
The chemical reactions involving naphthalene derivatives, such as the protonation leading to dramatic structural changes, are discussed in the papers . The basicity and the interaction with proton donors are important aspects of the chemical behavior of these compounds. While the specific chemical reactions of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane are not detailed, the general reactivity patterns of naphthalene derivatives with dimethylamino groups could provide a foundation for predicting its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties, such as basicity and the free energy of rotational isomerization, are analyzed for naphthalene derivatives . The introduction of substituents affects these properties, as seen in the decrease in basicity for the 4,5-diphenyl derivative. The papers also discuss the dynamic behavior of these compounds in solution, which is relevant for understanding their physical properties . These findings can be used to infer the properties of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane, although direct measurements would be necessary for accurate characterization.
Scientific Research Applications
Application Summary
“4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane” is an important intermediate in organic synthesis . It’s used in carbon-carbon coupling and carbon heterocoupling reactions .
Methods of Application
The compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
Results or Outcomes
The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .
2. Drug Delivery Systems
Application Summary
Boronic acid pinacol ester compounds, such as “4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane”, are significant reaction intermediates which have many applications in drug delivery systems . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Methods of Application
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Results or Outcomes
The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .
3. Synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Application Summary
This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
Methods of Application
The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
Results or Outcomes
The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .
4. Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Application Summary
This compound is an important boric acid derivative . It has good biological activity and pharmacological effects .
Methods of Application
The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .
Results or Outcomes
The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .
5. Synthesis of tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Application Summary
This compound is a boronic acid derivative used in organic synthesis . It’s a significant intermediate in various transformation processes .
Methods of Application
The compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by GC and titration analysis .
Results or Outcomes
6. Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Application Summary
This compound is an important boric acid derivative . It has good biological activity and pharmacological effects . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Methods of Application
The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .
Results or Outcomes
The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .
Safety And Hazards
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-naphthalen-1-yl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGRAXGAXSNSDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375052 | |
Record name | 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane | |
CAS RN |
68716-52-9 | |
Record name | 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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